Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One relevant study describes the preparation of Methyl ®-2-(hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (24a) as an intermediate. The procedure includes starting materials such as (2R)-glycidyl tosylate and 13, leading to the isolation of intermediate 24a as a white powder .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research into the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in constructing complex molecular architectures. This method allows for the efficient and regioselective formation of adducts, showcasing the potential of Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate in facilitating novel synthetic routes (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis
The compound serves as a precursor in the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations. This method highlights the compound's role in creating biologically relevant structures, potentially offering new avenues for drug discovery and development (Calhelha & Queiroz, 2010).
Novel Compounds with Potential Biological Applications
Further research has led to the synthesis of amide acetals and their application in generating pyridothienopyrimidines, indicating the potential for discovering new compounds with unique biological activities. The exploration of various reactants and conditions underlines the versatility of Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate in medicinal chemistry research (Medvedeva et al., 2010).
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-17(2)8-10-12(16(22)23-5)15(26-13(10)18(3,4)20-17)19-14(21)11-9-24-6-7-25-11/h9,20H,6-8H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHSFWEZKZXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=COCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
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